REACTION_CXSMILES
|
[CH3:1][Li].[CH3:3][CH:4]([CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:5][C:6]([OH:8])=O.[Cl-].[NH4+]>C(OCC)C>[CH3:3][CH:4]([CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:5][C:6](=[O:8])[CH3:1] |f:2.3|
|
Name
|
2-M
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)CC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the two phases of the filtrate are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is back-extracted once with diethyl ether
|
Type
|
WASH
|
Details
|
the ether solutions are washed successively with ammonium chloride solution, water and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
By distillation there
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)=O)CC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |